molecular formula C20H26O3 B1208634 3-Methoxy-androsta-3,5-diene-7,17-dione CAS No. 7153-19-7

3-Methoxy-androsta-3,5-diene-7,17-dione

Cat. No. B1208634
CAS RN: 7153-19-7
M. Wt: 314.4 g/mol
InChI Key: AUFJJDNCJZQOKS-ZESOOZHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-androsta-3,5-diene-7,17-dione is an androstanoid.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The study by Hanson and Organ (1970) discusses the chemical synthesis of related compounds, providing insights into the structural properties of similar androsta-dienes (Hanson & Organ, 1970).

Regioselective Reactions

  • Müller et al. (1993) explored regioselective reactions at the 17-Oxo group of androsta-dienes, which can be critical in understanding the chemical behavior of 3-Methoxy-androsta-3,5-diene-7,17-dione (Müller et al., 1993).

Bioconversion Studies

  • DellaGreca et al. (1996) conducted bioconversion studies of androsta-dienes using green algae, which might offer insights into the biological transformation potential of 3-Methoxy-androsta-3,5-diene-7,17-dione (DellaGreca et al., 1996).

Microbial Hydroxylation

  • Research by Breiter et al. (1995) on microbial hydroxylation of androsta-dienes could provide valuable information on the enzymatic modification of 3-Methoxy-androsta-3,5-diene-7,17-dione (Breiter et al., 1995).

Biotransformation Processes

  • Prakash and Bajaj (2017) discussed the biotransformation of androsta-dienes, which may be relevant for understanding the metabolic pathways and applications of 3-Methoxy-androsta-3,5-diene-7,17-dione in biological systems (Prakash & Bajaj, 2017).

Mass Spectrometric Analysis

  • A study by Martínez-Brito et al. (2020) on the mass spectrometric analysis of similar structures may help in understanding the analytical aspects of 3-Methoxy-androsta-3,5-diene-7,17-dione (Martínez-Brito et al., 2020).

Applications in Steroid Synthesis

  • Laing and Sykes (1968) provided insights into the synthesis of steroids from similar compounds, which could be applicable to 3-Methoxy-androsta-3,5-diene-7,17-dione (Laing & Sykes, 1968).

Advanced Synthesis Techniques

  • The work by Kaczmarek et al. (2012) on the refined preparation of related androsta-dienes can offer insights into advanced synthesis techniques that may apply to 3-Methoxy-androsta-3,5-diene-7,17-dione (Kaczmarek et al., 2012).

properties

CAS RN

7153-19-7

Product Name

3-Methoxy-androsta-3,5-diene-7,17-dione

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione

InChI

InChI=1S/C20H26O3/c1-19-8-6-13(23-3)10-12(19)11-16(21)18-14-4-5-17(22)20(14,2)9-7-15(18)19/h10-11,14-15,18H,4-9H2,1-3H3/t14-,15-,18-,19-,20-/m0/s1

InChI Key

AUFJJDNCJZQOKS-ZESOOZHZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC(=C4)OC)C

SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C

Other CAS RN

7153-19-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-androsta-3,5-diene-7,17-dione
Reactant of Route 2
3-Methoxy-androsta-3,5-diene-7,17-dione
Reactant of Route 3
3-Methoxy-androsta-3,5-diene-7,17-dione
Reactant of Route 4
3-Methoxy-androsta-3,5-diene-7,17-dione
Reactant of Route 5
3-Methoxy-androsta-3,5-diene-7,17-dione
Reactant of Route 6
3-Methoxy-androsta-3,5-diene-7,17-dione

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